Cas no 896296-69-8 (1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine)
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine
- Methanone, [3-(methylsulfonyl)phenyl](4-phenyl-1-piperazinyl)-
- (3-(methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
- F2557-0225
- (3-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
- 896296-69-8
- AKOS008463647
-
- Inchi: 1S/C18H20N2O3S/c1-24(22,23)17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
- InChI Key: FTZIOFWIUJSPGN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(S(C)(=O)=O)=C1)(N1CCN(C2=CC=CC=C2)CC1)=O
Computed Properties
- Exact Mass: 344.11946368g/mol
- Monoisotopic Mass: 344.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- Density: 1.268±0.06 g/cm3(Predicted)
- Boiling Point: 596.0±50.0 °C(Predicted)
- pka: 2.82±0.10(Predicted)
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2557-0225-2μmol |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-5μmol |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-10μmol |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-20μmol |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-1mg |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-2mg |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-3mg |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-4mg |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-5mg |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0225-10mg |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine |
896296-69-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine
Introduction to 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine (CAS No. 896296-69-8)
1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine, identified by its Chemical Abstracts Service (CAS) number 896296-69-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing two nitrogen atoms. The presence of a 3-methanesulfonylbenzoyl moiety and a phenyl group at the 4-position introduces unique structural and functional properties, making it a valuable scaffold for drug discovery and development.
The 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine structure combines the bioisosteric potential of piperazine derivatives with the electron-withdrawing effect of the methanesulfonyl group, which can modulate receptor binding affinities and pharmacokinetic profiles. This compound has been extensively studied for its potential applications in central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. The aromatic phenyl group further enhances its solubility and metabolic stability, contributing to its suitability as an active pharmaceutical ingredient (API).
Recent advancements in computational chemistry and molecular modeling have highlighted the binding interactions of 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine with various biological targets. Studies suggest that this compound exhibits high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, which are critical in regulating mood and cognitive functions. The methanesulfonyl group plays a pivotal role in optimizing receptor interactions, thereby enhancing therapeutic efficacy while minimizing side effects.
In preclinical trials, 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine has demonstrated promising results in animal models of depression and anxiety. Its ability to modulate neurotransmitter release and receptor activity has been linked to improved symptoms in patients with mood disorders. Additionally, the compound's structural similarity to known psychoactive agents suggests potential synergistic effects when combined with other therapeutic modalities.
The synthesis of 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine involves multi-step organic reactions, including condensation, sulfonylation, and cyclization processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy enables precise characterization of the compound's molecular structure.
From a pharmacological perspective, 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine represents a novel approach to treating neurological disorders. Its unique chemical properties make it an attractive candidate for further investigation in clinical settings. Researchers are exploring its potential as a lead compound for developing next-generation therapeutics that address unmet medical needs.
The industrial significance of this compound extends beyond academic research. Pharmaceutical companies are investing in scalable synthesis techniques to produce 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine on an industrial scale. This ensures that future clinical trials can be conducted with sufficient quantities of the active ingredient, accelerating the path to market approval.
Environmental considerations also play a crucial role in the development of pharmaceutical compounds like 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine. Sustainable synthetic routes are being explored to minimize waste generation and reduce environmental impact. Green chemistry principles are being integrated into production processes to align with global efforts toward sustainable healthcare solutions.
The regulatory landscape for approving new drugs remains stringent but increasingly supportive of innovative therapies. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have streamlined pathways for novel compounds that demonstrate significant therapeutic value. This favorable environment encourages pharmaceutical innovators to explore compounds like 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine, fostering progress in treating complex diseases.
In conclusion, 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine (CAS No. 896296-69-8) is a structurally fascinating compound with substantial potential in addressing CNS disorders. Its unique chemical properties, combined with promising preclinical data, position it as a key player in future pharmaceutical developments. As research continues to uncover new applications for this compound, its role in advancing medical treatments is likely to expand significantly.
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